2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide chemical structure and properties
2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide chemical structure and properties
This technical guide provides a comprehensive analysis of 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide , a critical electrophilic scaffold in medicinal chemistry. This compound serves as a pivotal intermediate in the synthesis of local anesthetics, anti-arrhythmics, and fused heterocyclic systems.
Executive Summary
2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide (CAS: 505066-75-1) is a bifunctional synthetic intermediate characterized by an electrophilic
Structural Characterization & Physicochemical Profile[1][2][3][4][5][6][7]
The molecule consists of a phenyl ring substituted at the ortho (2-) position with a piperidine ring and at the 1-position with a chloroacetamide group. The proximity of the piperidine ring to the amide nitrogen creates significant steric hindrance , which protects the amide bond from enzymatic hydrolysis in vivo—a key feature in designing long-acting local anesthetics.
Table 1: Physicochemical Properties
| Property | Value | Note |
| IUPAC Name | 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide | |
| CAS Number | 505066-75-1 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 252.74 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically off-white to beige |
| LogP (Predicted) | ~2.1 - 2.5 | Lipophilic, membrane permeable |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 2 (Amide O, Piperidine N) | |
| Rotatable Bonds | 3 | C-N (amide), C-C (chloromethyl), C-N (piperidine) |
Synthetic Pathways & Process Chemistry
The synthesis of 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide requires a convergent approach, typically starting from 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene . The steric bulk of the piperidine ring necessitates specific conditions during the initial nucleophilic aromatic substitution (
Synthetic Protocol
Step 1: Nucleophilic Aromatic Substitution (
-
Reagents: 1-Fluoro-2-nitrobenzene, Piperidine, Potassium Carbonate (
). -
Solvent: DMF or DMSO (Polar aprotic facilitates
). -
Mechanism: The piperidine acts as a nucleophile, displacing the halide. Fluorine is preferred over chlorine due to the higher electronegativity stabilizing the Meisenheimer complex.
-
Product: 1-(2-Nitrophenyl)piperidine.
Step 2: Nitro Reduction
-
Reagents:
(gas) / Pd-C (Catalytic Hydrogenation) OR Fe / (Bechamp reduction). -
Product: 2-(Piperidin-1-yl)aniline.
-
Critical Control Point: Complete reduction must be monitored by TLC/LC-MS to avoid nitroso intermediates.
Step 3: Chloroacetylation (The Key Step)
-
Reagents: Chloroacetyl chloride, Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
-
Temperature:
. -
Protocol:
Synthesis Workflow Diagram[11]
Figure 1: Convergent synthesis pathway from nitrobenzene precursors to the target chloroacetamide scaffold.
Reactivity Profile: The "Electrophilic Warhead"
The
The Finkelstein Modification
For reactions with sterically hindered amines (to create Lidocaine analogs), the chloride is often swapped for iodide in situ (Finkelstein reaction) to improve leaving group ability.
-
Reagent: Sodium Iodide (NaI) in Acetone/MEK.
-
Effect: Converts
to , increasing reaction rate by ~10-100x.
Cyclization to Heterocycles
Under specific conditions, the molecule can undergo intramolecular cyclization to form quinoxalines or 1,4-benzodiazepines , particularly if the piperidine ring is opened or if secondary nucleophiles are introduced.
Reactivity Logic Diagram
Figure 2: Divergent reactivity profile showing the transformation of the chloroacetamide core into pharmacological classes.
Pharmacological Relevance & Applications
Local Anesthetic Design (Pharmacophore)
This molecule is the direct precursor to piperidino-acetanilides . By displacing the chlorine atom with a secondary amine (e.g., butylamine), researchers generate compounds structurally related to Bupivacaine and Mepivacaine .
-
Mechanism of Action: Voltage-gated Sodium Channel (
) blockade. -
SAR Insight: The ortho-piperidine ring provides bulk that prevents rotation around the phenyl-nitrogen bond, locking the molecule in a conformation favorable for channel binding and reducing hydrolysis by plasma esterases/amidases.
Covalent Inhibition Probes
The chloroacetamide group is a classic "covalent warhead" used in chemoproteomics. It can irreversibly alkylate cysteine residues in target proteins.
-
Application: This specific scaffold targets proteins with hydrophobic pockets near a catalytic cysteine, leveraging the lipophilic piperidinyl-phenyl tail for recognition.
Safety & Handling Protocols
Hazard Classification:
-
Skin/Eye Irritant: High.
-
Sensitizer: High (Potential alkylating agent).
-
Acute Toxicity: Harmful if swallowed or absorbed through skin.
Handling Procedures:
-
Containment: All weighing and transfers must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Decontamination: Spills should be treated with a solution of 10% ammonia or dilute sodium hydroxide to hydrolyze the alkyl chloride before cleanup.
References
-
Sigma-Aldrich. (2024). 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide Product Specification & CAS 505066-75-1.[3] Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 16227181 (Related Analogues). PubChem.[4][5] Link
-
Obniska, J., et al. (2010). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry. Link
-
Singh, R., et al. (2017).[1] A facile amidation of chloroacetyl chloride using DBU: Synthesis of N-substituted acetamides. International Journal of ChemTech Research. Link
-
Key Organics. (2024). Safety Data Sheet: 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide. Link
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide | 505066-75-1 [sigmaaldrich.com]
- 4. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | C12H13ClN2O2 | CID 16227181 - PubChem [pubchem.ncbi.nlm.nih.gov]

